1,3-Diphenylpropan-2-ol: Technical Profile & Synthetic Guide
1,3-Diphenylpropan-2-ol: Technical Profile & Synthetic Guide
This guide provides an in-depth technical profile of 1,3-Diphenylpropan-2-ol , a significant intermediate in organic synthesis and a known metabolite in pharmacokinetics.[1]
CAS Number: 5381-92-0 Synonyms: Dibenzyl carbinol, 1,3-Diphenyl-2-propanol, sec-Phenethyl benzyl alcohol.[1] Molecular Formula: C₁₅H₁₆O Molecular Weight: 212.29 g/mol [1][2][3]
Part 1: Executive Summary & Structural Logic
1,3-Diphenylpropan-2-ol is a secondary alcohol featuring a propanol backbone flanked by two phenyl rings.[1][3] While it possesses a central carbon (C2) bonded to four distinct types of atoms/groups (H, OH, and two Benzyl groups), it is achiral due to the symmetry of the two benzyl substituents.[1]
This symmetry makes the C2 position prochiral .[1] In drug development, this molecule serves as a critical scaffold.[1] Its desymmetrization (via chiral substitution on one ring) allows for the creation of enantiopure protease inhibitors and other bioactive agents.[1] Furthermore, it has been identified as a downstream metabolite of dietary flavonoids (catechins) processed by the human gut microbiome.[1]
Part 2: Chemical & Physical Properties
The following data aggregates experimental values and validated predictions for research grade material.
| Property | Value | Notes |
| Appearance | White crystalline solid or viscous oil | Tends to supercool; solidifies upon standing.[1] |
| Melting Point | 49 – 51 °C | Literature varies; higher purity favors solid form.[1] |
| Boiling Point | 327 °C (at 760 mmHg) | High boiling point due to intermolecular H-bonding.[1] |
| Density | 1.075 g/cm³ | Predicted at 20 °C. |
| Solubility | Ethanol, DCM, Diethyl Ether, DMSO | Insoluble in water.[1] |
| pKa | ~14.5 | Typical for secondary benzylic-like alcohols.[1] |
| Flash Point | ~140 °C | Requires standard fire safety precautions.[1] |
Part 3: Synthetic Methodology
The most robust and atom-economical route to 1,3-Diphenylpropan-2-ol is the reduction of 1,3-Diphenyl-2-propanone (Dibenzyl ketone).[1] This method avoids the formation of regioisomers common in Grignard approaches (e.g., reaction of benzylmagnesium chloride with epoxides).[1]
Protocol: Hydride Reduction of Dibenzyl Ketone
Reagents:
-
Precursor: 1,3-Diphenyl-2-propanone (CAS 102-04-5)[1]
-
Reducing Agent: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)[1]
-
Solvent: Methanol (for NaBH₄) or Anhydrous Diethyl Ether/THF (for LiAlH₄)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 10.0 mmol of 1,3-Diphenyl-2-propanone in 30 mL of methanol. Cool the solution to 0 °C in an ice bath to minimize side reactions.
-
Addition: Slowly add 12.0 mmol (1.2 eq) of NaBH₄ in small portions over 15 minutes. Note: Gas evolution (H₂) will occur; ensure venting.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (Eluent: 20% EtOAc/Hexanes). The ketone spot (Rf ~0.[1]6) should disappear, replaced by the alcohol spot (Rf ~0.3).[1]
-
Quenching: Quench the reaction by adding 10 mL of saturated NH₄Cl solution or 1M HCl dropwise until pH ~7.
-
Extraction: Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).[1]
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Recrystallize from Hexanes/EtOAc if a solid is required, or use flash column chromatography for high purity.[1]
Reaction Mechanism Diagram
The following diagram illustrates the hydride attack on the carbonyl carbon, followed by protonation.[1]
Caption: Nucleophilic addition of hydride to the carbonyl center of dibenzyl ketone.[1]
Part 4: Spectroscopic Characterization
Validation of the synthesized product requires confirmation of the alcohol moiety and the preservation of the symmetric benzyl wings.
Nuclear Magnetic Resonance (NMR)
Due to the molecule's symmetry, the two benzyl groups are chemically equivalent, simplifying the spectrum.[1]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.15 – 7.35 (m, 10H): Aromatic protons (Overlapping multiplets).
-
δ 4.05 (tt, J = 6.5, 5.0 Hz, 1H): CH-OH proton.[1] The quintet-like splitting arises from coupling to the four adjacent methylene protons.[1]
-
δ 2.78 (dd, J = 13.5, 5.0 Hz, 2H) & 2.65 (dd, J = 13.5, 7.5 Hz, 2H): Methylene (-CH₂-) protons.[1] These appear as diastereotopic pairs if the rotation is restricted, but often resolve as a doublet or multiplet integrating to 4H.[1]
-
δ 1.60 (br s, 1H): Hydroxyl (-OH) proton (shift varies with concentration).[1]
-
Mass Spectrometry (MS)
-
Ionization Mode: EI (70 eV)
-
Molecular Ion (M+): 212 m/z (often weak).[1]
-
Base Peak: 92 m/z (Tropylium ion / Benzyl cation, C₇H₇⁺), resulting from the cleavage of the benzylic C-C bond.[1]
-
Key Fragment: 121 m/z (Loss of one benzyl group).[1]
Part 5: Biological & Pharmaceutical Relevance[1][4][5]
Metabolic Pathway (Gut Microbiome)
Research indicates that 1,3-Diphenylpropan-2-ol is a microbial metabolite of dietary flavan-3-ols (catechins) found in tea and wine.[1] Specific intestinal bacteria (e.g., Eubacterium sp.)[1] cleave the C-ring of catechins, followed by dehydroxylation, yielding this diphenyl propanol core.[1] This highlights its relevance as a biomarker for flavonoid metabolism.[1]
Drug Development Scaffold
The 1,3-diphenylpropan-2-ol motif mimics the transition state of peptide bond hydrolysis.[1] It is frequently used as a isostere in the design of:
-
HIV Protease Inhibitors: The central hydroxyl group interacts with the catalytic aspartic acid residues of the protease enzyme.[1]
-
Renin Inhibitors: Used in hypertension therapy.[1]
Caption: Simplified metabolic degradation of catechins to 1,3-diphenylpropan-2-ol by intestinal flora.[1]
Part 6: Safety & Handling (MSDS Summary)
-
GHS Classification:
-
Handling: Avoid inhalation of dust/vapors.[1] Use in a fume hood.[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal temperature and pressure.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 138478, 1,3-Diphenyl-2-propanol. Retrieved from [Link]
-
Wang, L. Q., et al. (2001).[1] The heterocyclic ring fission and dehydroxylation of catechins and related compounds by Eubacterium sp.[1] strain SDG-2.[1][5][6][7] Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
-
Ziegler, E., et al. (1958).[1] Synthesis of Heterocycles, XV. Monatshefte für Chemie. (Cited for historical synthesis context via Patent US5686486A).[1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 5381-92-0|1,3-Diphenylpropan-2-ol|BLD Pharm [bldpharm.com]
- 3. 1,3-Diphenylpropan-2-ol (5381-92-0) for sale [vulcanchem.com]
- 4. 1,3-DIPHENYLPROPANE(1081-75-0) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. bacterium sphingomonas paucimobilis: Topics by Science.gov [science.gov]
- 7. bacterium thermus aquaticus: Topics by Science.gov [science.gov]
